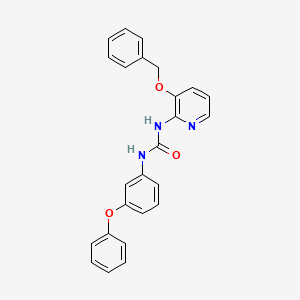
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is an organic compound that belongs to the class of ureas Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea typically involves the reaction of an isocyanate with an amine. A possible synthetic route could be:
Step 1: Synthesis of the isocyanate intermediate.
Step 2: Reaction of the isocyanate with an appropriate amine to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenoxyphenyl)-3-(3-phenylpyridin-2-yl)urea
- 1-(3-Phenoxyphenyl)-3-(3-methoxypyridin-2-yl)urea
Uniqueness
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea may be unique due to the presence of both phenoxyphenyl and phenylmethoxypyridinyl groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCIVQPBMCBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
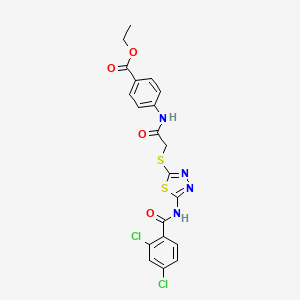

![6-allyl-4-(2,3-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2389619.png)

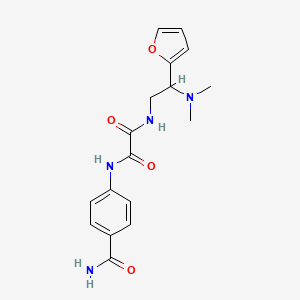
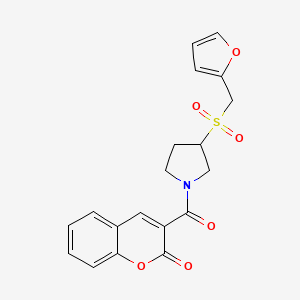
![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

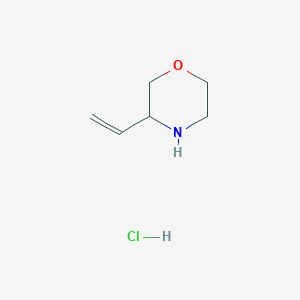
![1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)
![3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2389631.png)
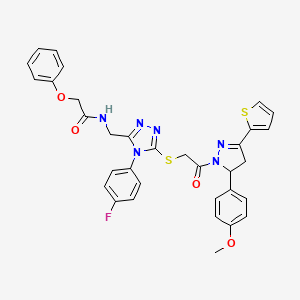

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)
